molecular formula C14H17Cl3N4 B6189692 2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride CAS No. 2648938-69-4

2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride

Cat. No.: B6189692
CAS No.: 2648938-69-4
M. Wt: 347.7
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Description

2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride is a chemical compound that features a benzodiazole ring fused with a pyridine moiety

Properties

CAS No.

2648938-69-4

Molecular Formula

C14H17Cl3N4

Molecular Weight

347.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a carboxylic acid derivative under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a suitable pyridine derivative.

    Attachment of the Ethanamine Group: The ethanamine group is attached through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.

    Formation of the Trihydrochloride Salt: The final compound is converted to its trihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the pyridine ring or the benzodiazole core, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the amine group, where it can form various derivatives by reacting with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced forms of the original compound, each with potentially different properties and applications.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific targets makes it useful in the study of enzyme mechanisms and receptor-ligand interactions.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride
  • 2-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
  • 2-(pyridin-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine hydrochloride

Uniqueness

Compared to similar compounds, 2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity for various targets. This makes it a valuable compound for research and development in multiple fields.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize its potential in various scientific and industrial contexts.

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